molecular formula C8H8N4O2S2 B3023348 N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide CAS No. 89782-62-7

N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No. B3023348
CAS RN: 89782-62-7
M. Wt: 256.3 g/mol
InChI Key: KHVQWBZRCVLKSL-UHFFFAOYSA-N
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Description

N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound with the CAS Number: 89782-62-7 . It has a molecular weight of 256.31 . The compound is typically stored at room temperature and appears as a powder . It has a melting point of 282-283°C .


Synthesis Analysis

The synthesis of N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide and similar compounds has been reported in several studies . For instance, a series of N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides were synthesized from dehydroabietic acid (DHA) by a two-step procedure . Another study reported the synthesis of imines 5-amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamide derivatives from various aromatic aldehydes and substituted with benzoyl acetazolamides under different reaction conditions .


Molecular Structure Analysis

The molecular structure of N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide can be characterized by various techniques such as IR, MS, 1H-NMR, 13C-NMR, and elemental analysis . The InChI Code is 1S/C8H8N4O2S2/c9-7-10-11-8(15-7)12-16(13,14)6-4-2-1-3-5-6/h1-5H,(H2,9,10)(H,11,12) .


Physical And Chemical Properties Analysis

N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a powder that is stored at room temperature . It has a melting point of 282-283°C . The compound has a molecular weight of 256.31 and a molecular formula of C8H8N4O2S2 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Pesticide Development

Materials Science and Green Chemistry

Antimicrobial Properties

Safety and Hazards

The safety information available for N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 .

Future Directions

The future directions for research on N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide could involve further exploration of its potential biological activities. Given the broad spectrum of activity associated with 1,3,4-thiadiazoles , there may be potential for this compound in various applications, including antimicrobial, antifungal, antiviral, antitumor, antioxidant, gastroprotective, antiulcer, and herbicidal activities. Further studies could also explore its potential as an insecticidal agent .

properties

IUPAC Name

N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S2/c9-7-10-11-8(15-7)12-16(13,14)6-4-2-1-3-5-6/h1-5H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVQWBZRCVLKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568709
Record name N-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide

CAS RN

89782-62-7
Record name N-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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